molecular formula C14H11N B184157 4-(2-Phenylethynyl)aniline CAS No. 1849-25-8

4-(2-Phenylethynyl)aniline

Cat. No. B184157
CAS RN: 1849-25-8
M. Wt: 193.24 g/mol
InChI Key: ODFQRHOQXHVJTQ-UHFFFAOYSA-N
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Description

4-(2-Phenylethynyl)aniline is an organic compound with the linear formula C14H11N . It is synthesized through various methods, including Sonogashira coupling reaction and the Glaser-Hay coupling reaction.


Synthesis Analysis

The synthesis of 4-(2-Phenylethynyl)aniline involves the coupling of an alkyne (phenylethyne) with an aromatic amine (aniline) to form the desired product . This process can be achieved through various methods, including the Sonogashira coupling reaction and the Glaser-Hay coupling reaction.


Molecular Structure Analysis

The molecular structure of 4-(2-Phenylethynyl)aniline consists of a phenyl group (C6H5) attached to an ethynyl group (C2H), which is further connected to an aniline group (C6H5NH2) .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-Phenylethynyl)aniline are primarily its synthesis reactions. As mentioned earlier, it can be synthesized through the Sonogashira coupling reaction and the Glaser-Hay coupling reaction .

Scientific Research Applications

Chemodosimeter for Nitrite Ions

4-(2-Phenylethynyl)aniline is used in the detection of nitrite ions in water. It reacts fast with nitrite ions in aqueous acidic media, producing 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance at 391 nm, making it an effective chemodosimeter (Dey, Chatterjee, & Ranu, 2011).

Organic Semiconductor Applications

4-(2-Phenylethynyl)aniline derivatives are used in the synthesis of organic semiconductor phenyl-oligothiophene derivatives. These compounds show potential as photovoltaic materials due to their good thermal stability, electrochemical properties, and close side-to-side packing, indicating H-aggregation (Niu, Lu, Sun, Li, & Tao, 2013).

Emitting Materials for Organic Electroluminescent Devices

A novel class of emitting amorphous molecular materials, including derivatives of 4-(2-Phenylethynyl)aniline, has been developed for use in organic electroluminescent (EL) devices. These materials show intense fluorescence emission and are effective as host materials for emissive dopants in EL devices (Doi, Kinoshita, & Okumoto, 2003).

Corrosion Inhibition in Metals

4-(2-Phenylethynyl)aniline derivatives have been investigated for their potential as corrosion inhibitors in metals. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline shows efficient inhibition of corrosion in mild steel in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

CO2 Incorporation in Organic Synthesis

4-(2-Phenylethynyl)aniline reacts with CO2 on heterogeneous Ag-containing catalysts to produce benzoxazine-2-one or 4-hydroxyquinoline-2(1Н)-one, depending on the reaction conditions. This reaction is part of research on incorporating CO2 into organic molecules (Finashina et al., 2015).

Safety And Hazards

The safety information available indicates that 4-(2-Phenylethynyl)aniline may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQRHOQXHVJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404945
Record name 4-(2-phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethynyl)aniline

CAS RN

1849-25-8
Record name 4-(2-phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

More particularly, 4-iodoaniline (17.38 g), phenyl acetylene (10.4 g), and triphenyl phosphine (193 mg) are added to a three-necked 500 mL flask, which is fitted with a reflux condenser, nitrogen blanket, and an overhead mechanical stirrer. Bis(triphenylphosphine)-palladium (II) dichloride (“Pd(PPH3)2Cl2]”) (94 mg) and CuI (38 mg) are then added with 100 mL of triethylamine (“Et3N”). The flask is maintained at room temperature overnight under a nitrogen atmosphere. Afterwards, the reaction mixture is cooled and filtered to remove the precipitate. The precipitate is washed with methylene chloride and the soluble portions are recombined with the filtrate. The solvent is then evaporated to yield 4-phenylethynyl aniline (“Compound E”) as a yellowish solid. Further purification, typically involves repeated re-crystallization from hexanes to give the final product as a pale yellow colored solid.
Quantity
17.38 g
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reactant
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10.4 g
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193 mg
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38 mg
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100 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylformamide (10 ml), 10 ml of triethylamine, 0.93 g of phenylacetylene, 0.32 g of palladium chloride-ditriphenylphosphine complex, and 0.09 g of copper iodide were added to 1.0 g of 4-iodoaniline, and the mixture was stirred at 50° C. for 12 hours. After completion of the reaction, water was added to the reaction solution, and extraction was performed 3 times with ethyl acetate. The organic layer was collected, washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1), thereby obtaining 0.50 g of 4-(2-phenyl-1-ethynyl)aniline (Compound 4-1).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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0.93 g
Type
reactant
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1 g
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reactant
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0.09 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Tartaggia, O De Lucchi, LJ Gooßen - 2012 - Wiley Online Library
A palladium catalyst that mediates the one‐pot sequential Sonogashira and decarboxylative coupling of propiolic acid with two different aryl bromides has been developed. Selective …
H Asahara, Y Mukaijo, K Muragishi… - European Journal of …, 2021 - Wiley Online Library
A new metal‐free hydrohalogenation method for alkynes has been developed, which proceeds through a pseudo‐intramolecular process. In this reaction, ethynylaniline serves as a …
V Gowri, S Jalwal, AH Dar, A Gopal… - … of Photochemistry and …, 2021 - Elsevier
A simple color change detection by the naked-eye using paper-strip for a biologically relevant fluorine (F – ) anion in water is a challenge. New non-planar push–pull chromophore …
Number of citations: 16 www.sciencedirect.com
M Jang, T Lim, BY Park, MS Han - The Journal of Organic …, 2022 - ACS Publications
In this study, we developed a metal-free and highly chemoselective method for the reduction of aromatic nitro compounds. This reduction was performed using tetrahydroxydiboron [B 2 (…
Number of citations: 23 pubs.acs.org
V Gowri, S Jalwal, AH Dar, A Gopal, A Muthukrishnan… - 2020 - academia.edu
A simple color change detection by the naked-eye using untreated paper for a biologically relevant fluoride (F–) anion in water is a challenge. New non-planar push-pull chromophore …
Number of citations: 1 www.academia.edu
M Yamaguchi, K Ogihara, H Konishi, K Manabe - Tetrahedron Letters, 2020 - Elsevier
2,3-Disubstituted indoles bearing 2-hydroxyphenyl moieties at their C3 positions were synthesized from readily available 2-chlorophenols and alkynylanilines via aminopalladation/…
Number of citations: 3 www.sciencedirect.com
CA Modavi - 2017 - escholarship.org
The thesis presented here focuses on the discovery and applications of tailoring enzymes for metabolic engineering goals along two tracks of research. The first track is focused on …
Number of citations: 2 escholarship.org
BI Probe
Number of citations: 0

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